Secnidazole, (R)-

Description

Contextualization of the Nitroimidazole Class in Antimicrobial Research

The nitroimidazole class of synthetic antibiotics represents a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. wvu.eduresearchgate.net Since their discovery, these compounds have demonstrated a broad spectrum of activity, making them indispensable in clinical practice. nih.govpatsnap.com The prototypical nitroimidazole, metronidazole (B1676534), has been widely used for decades to treat a variety of infections, including those caused by Trichomonas vaginalis, Giardia lamblia, and various anaerobic bacteria. nih.govnih.gov

The mechanism of action of nitroimidazoles is a key factor in their efficacy. These drugs function as prodrugs that require reductive activation of their nitro group within the microbial cell. patsnap.comdrugbank.com This process, which occurs under the low-oxygen conditions characteristic of anaerobic environments, results in the formation of highly reactive nitro radical anions and other intermediates. patsnap.comdrugbank.com These reactive species are cytotoxic, causing damage to microbial DNA and other critical cellular components, ultimately leading to cell death. drugbank.com

Over the years, research in this area has led to the development of second-generation nitroimidazoles, such as tinidazole (B1682380) and secnidazole (B1681708), with the aim of improving upon the pharmacokinetic profile of metronidazole. nih.govdrugbank.com Secnidazole, in particular, is distinguished by its longer terminal elimination half-life, which allows for simpler dosing regimens. nih.govtaylorandfrancis.com

The Significance of Stereoisomerism in Drug Action: Focus on Enantiomeric Forms

The concept of stereoisomerism is of paramount importance in pharmacology and drug development. Many drugs are chiral molecules, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. wvu.edu These enantiomers are often designated as (R)- and (S)- based on the spatial arrangement of their atoms. Although enantiomers share the same chemical formula and connectivity, they can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors. wvu.edu

The differential effects of enantiomers can manifest in various ways. One enantiomer may be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects. In some cases, both enantiomers may have distinct pharmacological activities. This has led to the development of "chiral switches," where a successful racemic drug (a 1:1 mixture of both enantiomers) is re-marketed as a single-enantiomer product with claims of improved efficacy or safety.

Historical and Academic Overview of Secnidazole Discovery and Development (Pre-Clinical Focus)

Secnidazole, structurally related to metronidazole and tinidazole, emerged from continued research into the 5-nitroimidazole class of antimicrobials. nih.gov The primary goal in the development of new nitroimidazoles was to create compounds with improved pharmacokinetic properties, particularly a longer half-life, which could allow for single-dose therapies and potentially improve patient compliance. nih.gov

Pre-clinical development of secnidazole focused on establishing its antimicrobial spectrum and characterizing its pharmacokinetic profile. In vitro studies demonstrated its potent activity against a wide range of anaerobic bacteria and protozoa, comparable to that of metronidazole. nih.govnih.gov Early research also highlighted its rapid and complete absorption after oral administration. nih.gov

A key distinguishing feature of secnidazole identified during its pre-clinical evaluation was its significantly longer terminal elimination half-life, estimated to be between 17 to 29 hours. nih.gov This was a notable improvement over metronidazole and suggested that secnidazole could be effective as a single-dose treatment.

| Property | Finding | Reference |

|---|---|---|

| Antimicrobial Spectrum | Active against a broad range of anaerobic bacteria and protozoa, including Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. | drugbank.comnih.gov |

| Absorption | Rapidly and completely absorbed after oral administration. | nih.gov |

| Terminal Elimination Half-Life | Approximately 17 to 29 hours. | nih.gov |

| Metabolism | Metabolized to a limited extent, primarily by CYP3A4 and CYP3A5 enzymes. | drugbank.comnih.gov |

Structure

3D Structure

Properties

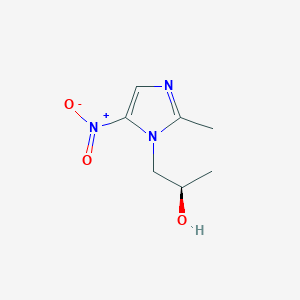

IUPAC Name |

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](C)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618911-61-8 | |

| Record name | Secnidazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECNIDAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7551F316CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Asymmetric Synthesis of Secnidazole, R

Elucidation of Secnidazole (B1681708) Enantiomers: Chiral Center and Absolute Configuration

Secnidazole, chemically known as (RS)-1-(2-methyl-5-nitroimidazole-1-yl)propan-2-ol, features a single stereogenic center at the carbon atom bearing the hydroxyl group in the propan-2-ol side chain researchgate.netresearchgate.net. This chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The absolute configuration of these enantiomers can be determined using established stereochemical rules, such as the Cahn-Ingold-Prelog (CIP) priority rules youtube.comlibretexts.org. Research has indicated that the (R)-enantiomer of secnidazole is associated with a levorotatory optical rotation (i.e., it is (-)-secnidazole) researchgate.netpillbuys.com. The assignment of absolute configuration has been explored using methods like Kazlauskas' rule, which correlates the stereochemical outcome of lipase-catalyzed esterification with the configuration of the alcohol pillbuys.com.

Methodologies for Chiral Resolution and Enantiomeric Separation of Secnidazole

The separation of secnidazole enantiomers from their racemic mixture is primarily achieved through chromatographic techniques, utilizing chiral stationary phases (CSPs) or specialized separation media.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed method for the enantioseparation of secnidazole. Chiral stationary phases, particularly those based on polysaccharide derivatives like amylose (B160209) tris (3, 5-dimethylphenyl) carbamate (B1207046) coated on silica (B1680970) gel (e.g., Chiralpak® AD), have demonstrated high selectivity and resolution for secnidazole enantiomers researchgate.netresearchgate.netcapes.gov.br. Other CSPs, such as those based on Chiral-AGP, have also been utilized researchgate.net. Separations are typically performed under normal phase conditions, with mobile phases often consisting of mixtures of hexane (B92381) and isopropanol (B130326) or similar solvent systems, sometimes with additives like ammonium (B1175870) acetate (B1210297) researchgate.netresearchgate.netcapes.gov.br.

Capillary Electrochromatography (CEC): Molecularly imprinted polymer (MIP) monoliths have also been developed for the fast chiral separation of secnidazole using pressurized CEC nih.govhxxy.edu.cncapes.gov.br. These MIPs are designed with specific recognition sites complementary to the target enantiomer, enabling efficient separation.

Asymmetric Synthesis Strategies for Enantiopure Secnidazole, (R)-

While direct asymmetric synthesis routes for (R)-secnidazole are less extensively documented in the provided literature compared to resolution methods, biocatalysis offers a viable pathway for producing enantiomerically enriched secnidazole.

Chiral Catalyst-Mediated Approaches

General principles of asymmetric catalysis, involving chiral metal complexes or organocatalysts, are fundamental to modern enantioselective synthesis. However, specific applications of these methods for the direct asymmetric synthesis of secnidazole are not detailed in the retrieved information. The general strategy involves using a chiral catalyst to guide the formation of one enantiomer preferentially over the other during a key bond-forming step rsc.orgacs.org.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a substrate to direct stereoselective reactions. After the desired transformation, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. While this is a common strategy in asymmetric synthesis, no specific examples employing chiral auxiliaries for secnidazole synthesis were found in the provided search results.

Biocatalytic Transformations for (R)-Secnidazole Production

Enzymatic resolution of racemic secnidazole represents a significant approach for obtaining enantiopure forms. Lipases, particularly lipase (B570770) Amano AK from Pseudomonas sp., have been successfully employed for the enantioselective acylation of racemic secnidazole using vinyl acetate as the acyl donor pillbuys.comresearchgate.net. This biocatalytic transformation can yield both enantiomers with high enantiomeric excesses (ee > 99%) pillbuys.comresearchgate.net. Based on Kazlauskas' rule, the R-configuration has been associated with the product obtained from the faster-reacting enantiomer in such enzymatic acylations pillbuys.com.

Enantiomeric Purity Assessment Techniques for Synthetic (R)-Secnidazole

Accurate determination of enantiomeric purity, typically expressed as enantiomeric excess (ee), is critical for characterizing synthetically produced (R)-secnidazole.

Chiral HPLC: Enantioselective HPLC methods are the cornerstone for assessing the enantiomeric purity of secnidazole researchgate.netnih.gov. These methods employ chiral stationary phases, such as Chiralpak® AD or Chiral-AGP columns, to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is calculated based on the relative peak areas of the two enantiomers. For instance, a method utilizing a Chiral-AGP column with a mobile phase of 10mM ammonium acetate-methanol (96:4, v/v) at a flow rate of 0.5 mL/min with UV detection at 318 nm has been developed and validated, achieving a resolution (Rs) of 2.45 and a separation time of 7.0 minutes researchgate.netnih.gov. This method demonstrates good linearity, a low limit of quantification (0.500 μg/mL), and acceptable precision and accuracy values researchgate.netnih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used in conjunction with chromatographic methods to confirm the elution order of enantiomers and to provide further characterization of their absolute configuration capes.gov.br.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and analysis of enantiomers, enabling the determination of enantiomeric purity and the isolation of individual stereoisomers. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has been successfully utilized for the enantioseparation of secnidazole.

High-Performance Liquid Chromatography (HPLC)

Various CSPs have been investigated for the chiral separation of secnidazole enantiomers. Amylose-based CSPs, such as Chiralpak® AD (containing amylose tris(3,5-dimethylphenyl)carbamate on silica gel), have demonstrated high selectivity and resolution for secnidazole enantiomers under normal phase conditions capes.gov.brresearchgate.netresearchgate.net. Studies have evaluated the impact of flow rate and temperature on separation efficiency, reporting parameters like retention factor (k), separation factor (α), and resolution factor (R) researchgate.net. For instance, at 20°C, a resolution factor (R) of 7.062 was achieved with a flow rate of 1.0 mL/min on Chiralpak® AD researchgate.net. Another study reported baseline resolution (Rs=2.45) within 7.0 minutes using a Chiral-AGP column with a mobile phase of 10mM ammonium acetate-methanol (96:4, v/v) researchgate.net. Molecularly imprinted polymer (MIP) monoliths have also been developed for the chiral separation of secnidazole, achieving separation within approximately 14 minutes nih.gov.

Table 1: Chiral HPLC Separation Parameters for Secnidazole Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Factor (k) | Separation Factor (α) | Resolution Factor (R) | Detection Wavelength (nm) | Reference |

| Chiralpak® AD | Normal Phase | 1.0 | 0.252 | 1.776 | 7.062 | 320 | researchgate.net |

| Chiralpak® AD | Normal Phase | 1.5 | 0.252 | 1.774 | 5.60 | 320 | researchgate.net |

| Chiralpak® AD | Normal Phase | 2.0 | 0.251 | 1.764 | 5.02 | 320 | researchgate.net |

| Chiralpak® AD | Normal Phase | 2.5 | 0.248 | 1.747 | 4.60 | 320 | researchgate.net |

| Chiral-AGP | 10mM NH₄OAc-MeOH (96:4) | 0.5 | N/A | N/A | 2.45 | 318 | researchgate.net |

| MIP Monolith | N/A | N/A | N/A | N/A | N/A | N/A | nih.gov |

Gas Chromatography (GC)

While HPLC is widely reported for secnidazole enantioseparation, specific applications of Gas Chromatography (GC) for this purpose are less documented in the reviewed literature. GC is typically used for volatile and thermally stable compounds, and derivatization might be required for secnidazole if GC-based chiral separation were to be employed.

Spectroscopic Methods (e.g., Chiroptical Spectroscopy)

Spectroscopic techniques play a crucial role in confirming the stereochemical identity and purity of chiral compounds. Chiroptical methods, in particular, exploit the interaction of chiral molecules with polarized light.

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive technique for probing the stereochemistry of molecules. In the context of chiral chromatography, CD has been employed to determine the elution order of secnidazole enantiomers capes.gov.br. Theoretical calculations of CD spectra can also aid in structural elucidation researchgate.net.

Polarimetry (Optical Rotation): Polarimetry is a classical method used to measure the angle by which a chiral compound rotates the plane of polarized light. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out scielo.org.zapacificbiolabs.comsavemyexams.com. While specific optical rotation values for pure (R)-secnidazole are not explicitly detailed in all sources, the principle of polarimetry is fundamental for assessing enantiomeric purity. The confirmation of the absolute configuration of secnidazole, specifically that the levorotatory enantiomer is (R), was achieved through X-ray crystallography, potentially guided by established rules like Kazlauskas' rule pillbuys.com.

Table 2: Spectroscopic Methods for Chiral Analysis of Secnidazole

| Spectroscopic Method | Principle of Application to Secnidazole | Key Findings/Observations | Reference |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | Used to determine the elution order of secnidazole enantiomers in chiral chromatography capes.gov.br. Theoretical CD spectra can be calculated researchgate.net. | capes.gov.brresearchgate.net |

| Polarimetry (Optical Rotation) | Measures the rotation of plane-polarized light by chiral molecules. | Racemic secnidazole is optically inactive. Individual enantiomers rotate light in opposite directions scielo.org.zapacificbiolabs.comsavemyexams.com. Confirmed (-)-secnidazole has (R) configuration via X-ray crystallography pillbuys.com. | pillbuys.comscielo.org.zapacificbiolabs.comsavemyexams.com |

| X-ray Crystallography | Provides definitive 3D structure and absolute configuration. | Used to confirm the absolute configuration of (-)-secnidazole as (R) pillbuys.com. | pillbuys.com |

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To differentiate between enantiomers, which otherwise exhibit identical NMR spectra, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can be employed.

Principle of NMR Shift Reagents

Paramagnetic lanthanide complexes, such as those involving europium (Eu) or dysprosium (Dy), are commonly used as CSRs tcichemicals.comucl.ac.uklibretexts.org. These reagents coordinate with Lewis basic sites on a chiral analyte molecule, such as the hydroxyl or nitrogen atoms in secnidazole mdpi.com. This coordination induces substantial, anisotropic chemical shifts (pseudocontact shifts) in the NMR signals of the analyte. Crucially, the interaction between the chiral analyte and the chiral shift reagent is stereoselective, leading to different shifts for the enantiomers. This differential shifting can resolve signals that would otherwise overlap, allowing for the determination of enantiomeric purity (ee) through integration of the separated signals tcichemicals.comlibretexts.org.

Types of Shift Reagents and Application to Secnidazole

Various lanthanide complexes, like Eu(fod)₃, Eu-pdta, and Sm-pdta, have been utilized for chiral analysis tcichemicals.com. Beyond lanthanides, other chiral shift reagents, such as chiral hexa-dentate aluminum complexes (CASAs), have also been developed tcichemicals.com. Secnidazole, with its hydroxyl group and imidazole (B134444) ring nitrogen atoms, possesses potential coordination sites that could interact with these shift reagents. While specific studies detailing the application of NMR shift reagents to secnidazole enantiomers are not extensively detailed in the reviewed literature, the principle is directly applicable for resolving its enantiomeric signals and determining enantiomeric excess.

Table 3: NMR Shift Reagents in Chiral Analysis

| Shift Reagent Type | Key Components/Examples | Principle of Operation | Application in Chiral Analysis | Potential for Secnidazole | Reference |

| Lanthanide-based | Eu, Dy, Pr, Yb complexes (e.g., Eu(fod)₃, Eu-pdta, Sm-pdta) | Paramagnetic lanthanide ions coordinate to Lewis basic sites (e.g., O, N atoms) on the analyte, inducing differential chemical shifts (pseudocontact shifts) between enantiomers. | Resolves overlapping NMR signals of enantiomers, allowing for determination of enantiomeric purity (ee) through integration of separated signals. | Secnidazole possesses hydroxyl and imidazole nitrogen atoms, which can act as coordination sites for shift reagents. | tcichemicals.comucl.ac.uklibretexts.org |

| Aluminum-based | Chiral hexa-dentate aluminum complexes (CASA) | Similar to lanthanide reagents, they coordinate with chiral molecules to induce chemical shift differences between enantiomers. | Resolves signals of enantiomers, applicable in polar and non-polar solvents. | Potential application due to coordinating groups in secnidazole. | tcichemicals.com |

Molecular and Cellular Mechanisms of Action of Secnidazole, R

Enzyme Systems Involved in Secnidazole (B1681708), (R)-, Activation within Target Microorganisms

Nitroreductase Enzymes: Characterization and Activity Profiles

The antimicrobial and antiprotozoal activity of Secnidazole, like other 5-nitroimidazole compounds, is initiated by the reduction of its nitro group drugbank.compatsnap.comnih.govmdpi.com. This critical step is catalyzed by microbial nitroreductase enzymes (NTRs), which are particularly abundant and active in anaerobic environments drugbank.compatsnap.commdpi.com. Upon entering susceptible anaerobic microorganisms, Secnidazole acts as a prodrug. The nitroreductase enzymes facilitate a one- or two-electron reduction of the nitro group, generating highly reactive intermediates such as nitro radical anions and other toxic metabolites drugbank.compatsnap.comnih.govmdpi.comsmolecule.comrsc.org.

These reactive intermediates are the primary effectors of Secnidazole's cytotoxicity. They interact with essential cellular macromolecules, including DNA and proteins, leading to significant cellular damage. Specifically, these radical species can cause DNA strand breaks, disrupt the helical structure of DNA, and inhibit vital processes such as DNA synthesis and replication drugbank.compatsnap.comnih.govmdpi.comsmolecule.comrjstonline.com. Furthermore, these intermediates can inactivate enzymes crucial for energy production and metabolic pathways, further compromising the viability of the pathogen patsnap.com.

The selective toxicity of Secnidazole towards anaerobic organisms is a direct consequence of their cellular machinery. Aerobic bacteria and human cells generally lack the specific nitroreductase activity required to efficiently reduce the nitro group of Secnidazole into its active, cytotoxic forms drugbank.compatsnap.commdpi.com. This enzymatic deficiency renders aerobic organisms less susceptible to the drug's effects. Research has characterized various nitroreductases, such as those found in Haemophilus influenzae (HiNfsB) and Escherichia coli (EcNfsB), demonstrating their capability to metabolize nitroimidazoles, including Secnidazole rsc.org. Studies have quantified the susceptibility of E. coli strains expressing these nitroreductases to Secnidazole, with minimal inhibitory concentrations (MICs) providing insight into enzyme activity profiles rsc.org. For instance, E. coli cells expressing HinfsB under anaerobic conditions showed a significantly reduced MIC for Secnidazole (62.5 μM) compared to aerobic conditions or strains lacking specific nitroreductase activity rsc.org.

Role of Ferredoxin-like Electron Transport Systems

Ferredoxin (Fd)-like electron transport systems play a pivotal role in the reductive activation of Secnidazole within anaerobic microorganisms, particularly through the pyruvate (B1213749) ferredoxin oxidoreductase (PFOR) complex rjstonline.comncats.iomdpi.com. Ferredoxins are small, soluble iron-sulfur proteins that function as crucial electron carriers in a wide array of metabolic processes utk.edu. In anaerobic pathogens, the PFOR complex is instrumental in transferring electrons, often from pyruvate metabolism, to ferredoxin, thereby generating reduced ferredoxin (Fdred) rjstonline.comncats.iomdpi.com.

This reduced ferredoxin then serves as a direct electron donor for the reduction of the nitro group of Secnidazole rjstonline.comncats.ioresearchgate.net. The mechanism involves the transfer of electrons from the iron-sulfur cluster of ferredoxin to the nitro group of Secnidazole. Due to the higher electron affinity of Secnidazole's nitro group compared to that of reduced ferredoxin, the drug effectively intercepts and interrupts the normal electron flow within the microorganism's metabolic pathways rjstonline.comncats.io. This process not only facilitates the generation of the active radical species from Secnidazole but also enhances the transport of the parent drug into the cell by creating a concentration gradient rjstonline.comncats.io.

The redox potential of these electron transport systems is critical for the drug's selective action. Anaerobic organisms maintain low intracellular redox potentials, which are favorable for the reduction of nitroimidazoles like Secnidazole mdpi.commdpi.com. The interaction between ferredoxin-dependent electron transport systems and the nitro group of Secnidazole is a highly efficient process in these environments, underscoring the importance of these systems in mediating the drug's efficacy and selective toxicity against anaerobic pathogens utk.eduacs.orgasm.orgnih.gov.

Comparative Susceptibility of E. coli Strains to Secnidazole Mediated by Nitroreductases

| E. coli Strain | Nitroreductase Expression | Conditions | Minimal Inhibitory Concentration (MIC) for Secnidazole | Reference |

| Δnfsa/b::EcnfsB | EcNfsB | Aerobic | ≥ 0.5 mM | rsc.org |

| Δnfsa/b::HinfsB | HiNfsB | Aerobic | ≥ 0.5 mM | rsc.org |

| Δnfsa/b::EcnfsB | EcNfsB | Anaerobic | ≥ 0.5 mM | rsc.org |

| Δnfsa/b::HinfsB | HiNfsB | Anaerobic | 62.5 μM | rsc.org |

Compound List:

Secnidazole

Ornidazole

Fexinidazole

Benznidazole

Nimorazole

Dimetridazole

Delamanid

Pretomanid

Ferredoxin (Fd)

Flavodoxin

NADP+

NADPH

Fd-NADP+ reductase (FNR)

Hydrogenase

Pyruvate ferredoxin oxidoreductase (PFOR)

Heterodisulfide (CoM-S-S-CoB)

Methanophenazine

Cytochrome b

Rnf complex (Ferredoxin:NAD+ oxidoreductase)

EcNfsB (E. coli nitroreductase)

HiNfsB (Haemophilus influenzae nitroreductase)

Preclinical Pharmacodynamic Research of Secnidazole, R

In Vitro Antimicrobial Efficacy Against Anaerobic Bacteria and Protozoa

Secnidazole (B1681708) demonstrates significant in vitro activity against a range of anaerobic microorganisms and protozoa. Studies have established its efficacy against key pathogens relevant to various infections.

Minimum Inhibitory Concentration (MIC) Determinations (In Vitro)

Minimum Inhibitory Concentrations (MICs) provide a quantitative measure of a drug's potency against specific microorganisms. Research has determined Secnidazole's MIC values against several significant anaerobic bacteria and protozoa.

Protozoa:

Trichomonas vaginalis: Studies indicate that Secnidazole is highly effective against T. vaginalis. The mean MIC for T. vaginalis isolates was reported as 1.11 mg/L asm.org. In one comparative study, Secnidazole exhibited a median minimal lethal concentration (MLC) of 1.6 μg/mL against T. vaginalis, which was significantly lower than that of metronidazole (B1676534) (6.3 μg/mL), suggesting potentially superior in vitro toxicity to this pathogen nih.gov. Another study reported a median MLC of 1.6 μg/mL for Secnidazole against T. vaginalis mdpi.com.

Entamoeba histolytica: Secnidazole shows potent in vitro anti-amoebic activity, with an IC50 of 0.013 μg/mL, which is ten times higher than that of metronidazole, ornidazole, and tinidazole (B1682380) researchgate.net. MIC values against E. histolytica have been reported as 6 mg/L tmda.go.tz.

Giardia lamblia: Secnidazole has demonstrated efficacy against G. lamblia, with a reported ID50 (drug concentration required for 50% reduction in growth) of 0.15 mg/L tmda.go.tz. In comparative studies, Secnidazole was found to be more potent than metronidazole against G. lamblia researchgate.net.

Anaerobic Bacteria:

Bacteroides fragilis: Secnidazole exhibits activity against B. fragilis, with reported MIC values of 0.48 mg/L tmda.go.tz and 2 mg/L asm.orgfda.gov. It is considered active against Bacteroides species, with MIC90 values of 2 μg/mL, similar to metronidazole and tinidazole nih.gov.

Gardnerella vaginalis: Secnidazole is active against G. vaginalis, though some studies suggest metronidazole and tinidazole may be more potent fda.govnih.gov. MIC90 values for G. vaginalis were reported as 128 μg/mL for Secnidazole, compared to 64 μg/mL for metronidazole and 32 μg/mL for tinidazole nih.gov.

Other Anaerobes: Secnidazole is active against Prevotella species, Mobiluncus species, and Megasphaera-like bacteria fda.govnih.govdrugs.com. MIC90 values for Prevotella species ranged from 1 to 8 μg/mL, and for Megasphaera-like bacteria, it was 0.5 μg/mL nih.gov. Secnidazole also showed activity against Anaerococcus tetradius and Finegoldia magna with MIC90 values of 2 μg/mL nih.gov.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of Secnidazole

| Pathogen | MIC Value (mg/L or μg/mL) | Reference(s) |

| Trichomonas vaginalis | 1.11 mg/L (mean) | asm.org |

| Trichomonas vaginalis | 0.7 mg/L | tmda.go.tz |

| Trichomonas vaginalis | 1.6 μg/mL (median MLC) | nih.gov |

| Trichomonas vaginalis | 1.6 μg/mL (median MLC) | mdpi.com |

| Entamoeba histolytica | 6 mg/L | tmda.go.tz |

| Entamoeba histolytica | 0.013 μg/mL (IC50) | researchgate.net |

| Giardia lamblia | 0.15 mg/L (ID50) | tmda.go.tz |

| Bacteroides fragilis | 0.48 mg/L | tmda.go.tz |

| Bacteroides fragilis | 2 mg/L | asm.orgfda.gov |

| Bacteroides fragilis | 2 μg/mL (MIC90) | nih.gov |

| Gardnerella vaginalis | 128 μg/mL (MIC90) | nih.gov |

| Prevotella spp. | 1-8 μg/mL (MIC90) | nih.gov |

| Megasphaera-like bacteria | 0.5 μg/mL (MIC90) | nih.gov |

Note: MIC values are presented as reported in the literature, which may vary in units (mg/L or μg/mL) and measurement type (MIC, IC50, ID50, MLC).

Time-Kill Kinetics in Bacterial and Protozoal Cultures

Time-kill kinetics studies assess the rate at which an antimicrobial agent reduces the viable count of a microorganism over time. While specific time-kill curves for (R)-Secnidazole are not detailed in the provided search results, the general mechanism of Secnidazole suggests a time-dependent bactericidal or protozoacidal effect. The drug is activated within the pathogen, and the reactive intermediates generated cause irreversible damage, leading to cell death. This process implies that exposure duration directly correlates with the extent of microbial killing. Research has shown that plasma concentrations of Secnidazole are maintained above the MIC of BV-associated pathogens for longer than 72 hours after a single 2-g oral dose, indicating prolonged exposure researchgate.net.

Evaluation in Biofilm Models (In Vitro)

Research into Secnidazole's activity within biofilm models is less extensively detailed in the provided snippets. However, Secnidazole is known to be effective against bacteria associated with bacterial vaginosis (BV), some of which can form biofilms nih.gov. One study noted that Ag-Secn-NHE-based probiotics showed 75% inhibition of biofilm formation against Candida auris and 60% against Cryptococcus neoformans and C. albicans compared to free Ag-Secn-NHE researchgate.net. While this refers to a composite material, it hints at the potential for Secnidazole-containing formulations to impact biofilm formation. Further specific studies on Secnidazole's direct in vitro efficacy against bacterial or protozoal biofilms are needed.

Investigations into Selective Toxicity: Host Cell Compatibility vs. Pathogen Susceptibility (In Vitro)

A key aspect of Secnidazole's therapeutic profile is its selective toxicity, meaning its ability to harm pathogens while sparing host cells. This selectivity is primarily attributed to the drug's mechanism of action, which relies on specific enzymes (nitroreductases) present in anaerobic microorganisms but largely absent or less active in aerobic bacteria and human cells patsnap.compatsnap.com.

Mammalian Cell Compatibility: Studies have evaluated Secnidazole's toxicity against mammalian cell lines. For instance, Secnidazole was tested against VERO cell lines and showed very low median cytotoxic concentrations (CC50 > 100 µM) mdpi.com. In another assessment using mouse lymphoma L5178Y cells, Secnidazole was found to be negative in the assay fda.gov. These findings suggest a favorable safety margin regarding direct cytotoxicity to mammalian cells.

Pathogen Susceptibility: Secnidazole's potent activity against anaerobic bacteria and protozoa, as detailed in section 4.1, highlights its targeted efficacy. The drug is activated by microbial nitroreductase enzymes, which are abundant in anaerobic pathogens patsnap.com. This activation process converts Secnidazole into reactive intermediates that are toxic to the pathogen but not to host cells that lack these specific enzymes patsnap.compatsnap.com. Consequently, Secnidazole demonstrates selective toxicity, effectively targeting pathogens while exhibiting low toxicity to host cells.

Molecular and Cellular Responses of Pathogens to (R)-Secnidazole Exposure

The interaction of Secnidazole with pathogens at the molecular and cellular level underpins its antimicrobial effects. The primary mechanism involves the reduction of its nitro group, leading to DNA damage and disruption of cellular functions.

Gene Expression Profiling Post-Treatment

Gene expression profiling provides insights into how pathogens alter their genetic activity in response to antimicrobial agents. While direct studies on (R)-Secnidazole's impact on gene expression are limited in the provided search results, research on Secnidazole in Pseudomonas aeruginosa offers a relevant example.

In Pseudomonas aeruginosa, Secnidazole demonstrated a significant inhibitory effect on virulence factors. Treatment with sub-inhibitory concentrations of Secnidazole led to a notable decrease in the expression of quorum sensing (QS) genes, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. These QS genes regulate the expression of various virulence factors in P. aeruginosa nih.gov. This suggests that Secnidazole can disarm pathogens by downregulating genes responsible for virulence, thereby reducing their ability to cause harm. This mechanism represents a shift from direct killing to attenuating pathogenicity, which could be a strategy to combat antimicrobial resistance.

Table 2: Impact of Secnidazole on Gene Expression in Pseudomonas aeruginosa

| Gene/Pathway Affected | Effect of Secnidazole Treatment | Pathogen Function Affected | Reference |

| lasI, lasR | Decreased expression | Quorum Sensing | nih.gov |

| rhlI, rhlR | Decreased expression | Quorum Sensing | nih.gov |

| pqsA, pqsR | Decreased expression | Quorum Sensing | nih.gov |

Proteomic and Metabolomic Alterations in Microorganisms

The primary mechanism of action for secnidazole, like other 5-nitroimidazole antimicrobials, is initiated upon its entry into susceptible microbial cells. Within these anaerobic environments, the nitro group of secnidazole undergoes reduction, catalyzed by microbial nitroreductase enzymes. patsnap.compatsnap.comnih.govdrugbank.comncats.iodrugs.comnih.govvinmec.comfrontiersin.org This enzymatic process generates reactive intermediates, such as nitro radicals and other cytotoxic metabolites. patsnap.comdrugbank.com These intermediates are highly reactive and interact with critical cellular macromolecules, including DNA, proteins, and lipids. patsnap.comdrugbank.com Specifically, damage to the DNA helix, leading to strand breaks, and disruption of protein synthesis and replication are key events that ultimately result in microbial cell death. patsnap.compatsnap.comdrugbank.comdrugs.comnih.govfrontiersin.org

These molecular interactions inherently lead to significant changes in the proteomic and metabolomic profiles of the affected microorganisms. For instance, the depletion of essential thiols and the disruption of metabolic pathways crucial for energy production could be observed through such analyses. patsnap.comdrugbank.com While the general mechanism implies profound cellular alterations, specific studies detailing the direct proteomic or metabolomic changes induced by Secnidazole, (R)-, in microorganisms were not identified in the reviewed literature. Such investigations, employing techniques like mass spectrometry-based proteomics and metabolomics, would offer deeper insights into the precise molecular targets and pathways affected by this compound within various microbial species. dovepress.comfrontiersin.orgfrontiersin.org

Efficacy in Animal Models of Infection (Mechanistic and Preclinical Focus, Not Therapeutic Outcome)

Preclinical investigations in animal models are crucial for understanding the mechanistic basis of a drug's efficacy and its impact on host-pathogen interactions, independent of direct therapeutic outcomes.

Systemic and Localized Infection Models

Studies have explored the effects of secnidazole (SEC) in preclinical models of infection, notably in a murine model of Cryptosporidium parvum infection. researchgate.netmicrobiologyresearch.orgnih.gov In this context, the evaluation of secnidazole's efficacy, often in combination with other agents like nitazoxanide (B1678950), involved assessing histopathological alterations within the host's tissues, specifically the ileum, and quantifying various immune response markers, such as serum cytokine profiles. researchgate.netmicrobiologyresearch.orgnih.gov These models provide a controlled environment to observe the compound's influence on the host-pathogen dynamic and the host's immune system response.

Pathogen Clearance and Inflammatory Response Modulation

Within the murine cryptosporidiosis model, secnidazole (SEC) demonstrated effects related to both pathogen control and host immune modulation. researchgate.netmicrobiologyresearch.orgnih.gov When administered as part of a combination therapy, SEC was associated with a maximal reduction in C. parvum oocyst shedding and a decrease in the count of endogenous parasitic stages. researchgate.netmicrobiologyresearch.orgnih.gov Furthermore, the compound induced an immunomodulatory effect, contributing to the development of a protective immune response against the infection. This modulation was characterized by a reduction in the production of key pro-inflammatory and regulatory cytokines in the serum, including interleukin-17 (IL-17), interferon-gamma (IFN-γ), interleukin-4 (IL-4), and interleukin-10 (IL-10). researchgate.netmicrobiologyresearch.orgnih.gov

The following table summarizes the observed effects in the murine cryptosporidiosis model:

Table 1: Immunomodulatory and Pathogen Clearance Effects of Secnidazole (SEC) in a Murine Cryptosporidiosis Model

| Parameter | Observed Effect | Reference |

| Pathogen Clearance | ||

| C. parvum Oocyst Shedding | Maximal reduction observed with NTZ-SEC combination therapy. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Endogenous Parasitic Stages | Maximal reduction observed with NTZ-SEC combination therapy. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Intestinal Histopathology | Maximal reduction in ileal histopathological alterations observed with NTZ-SEC combination therapy. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Inflammatory Response | ||

| Immunomodulatory Effect | Induced immunomodulation leading to a protective immune response. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Serum Cytokine Profile (IL-17) | Reduced production. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Serum Cytokine Profile (IFN-γ) | Reduced production. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Serum Cytokine Profile (IL-4) | Reduced production. | researchgate.netmicrobiologyresearch.orgnih.gov |

| Serum Cytokine Profile (IL-10) | Reduced production. | researchgate.netmicrobiologyresearch.orgnih.gov |

NTZ-SEC: Nitazoxanide-Secnidazole combination therapy. The studies primarily refer to 'secnidazole (SEC)' without specifying the enantiomeric form.

Compound Name List:

Secnidazole

Metronidazole

Tinidazole

Nitazoxanide

Cryptosporidium parvum

Trichomonas vaginalis

Entamoeba histolytica

Giardia lamblia

Bacteroides fragilis

Gardnerella vaginalis

Mobiluncus spp.

Mechanisms of Antimicrobial Resistance to Secnidazole, R

Characterization of Resistance Phenotypes in Target Microorganisms

The primary method for characterizing resistance to secnidazole (B1681708) in a clinical or laboratory setting is by determining the minimal inhibitory concentration (MIC) or minimal lethal concentration (MLC). These values quantify the lowest concentration of the drug required to inhibit the growth of or kill the microorganism, respectively.

In Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis, resistance to 5-nitroimidazoles is typically relative rather than absolute. nih.gov Isolates are categorized based on their MLC values. For instance, T. vaginalis isolates with metronidazole (B1676534) MLCs of ≤25 μg/mL are considered susceptible, while values of 50 μg/mL indicate low-level resistance, 100–200 μg/mL suggest moderate resistance, and ≥400 μg/mL signify high-level resistance. nih.gov

A study evaluating 100 clinical isolates of T. vaginalis demonstrated that secnidazole generally has greater in vitro activity than metronidazole. nih.gov The median MLC for secnidazole was 1.6 μg/ml, significantly lower than the 6.3 μg/ml for metronidazole. nih.gov While 7% of isolates showed low-level resistance to metronidazole and 1% showed moderate resistance, only 4% exhibited low-level resistance to secnidazole, with no instances of moderate or high-level resistance observed. nih.gov A strong correlation was found between the MLCs for metronidazole and secnidazole, indicating that isolates with reduced susceptibility to one drug also tend to be less sensitive to the other. nih.gov

In the case of Giardia lamblia, treatment failure with nitroimidazoles is an increasing problem, with some reports showing failure rates as high as 40-50%. uib.no This highlights the clinical phenotype of resistance in giardiasis, although standardized in vitro susceptibility testing and breakpoints are less established than for T. vaginalis. nih.govdovepress.com For bacterial vaginosis-associated bacteria (BVAB), susceptibility testing shows that secnidazole has similar in vitro activity compared to metronidazole and tinidazole (B1682380) against a range of relevant microorganisms. nih.gov

Table 1: Comparison of Secnidazole and Metronidazole Minimal Lethal Concentrations (MLCs) for 100 Clinical Trichomonas vaginalis Isolates

| Parameter | Secnidazole | Metronidazole |

|---|---|---|

| Median MLC | 1.6 μg/ml | 6.3 μg/ml |

| Low-Level Resistance Prevalence | 4% | 7% |

| Moderate-Level Resistance Prevalence | 0% | 1% |

| High-Level Resistance Prevalence | 0% | 0% |

Molecular Mechanisms Underlying Secnidazole Resistance

The antimicrobial activity of secnidazole, like other 5-nitroimidazoles, is dependent on its reductive activation within the anaerobic microorganism. patsnap.comdrugbank.com This process creates reactive nitro-radical anions and other intermediates that induce cytotoxic DNA damage, leading to cell death. patsnap.comdrugbank.com Resistance mechanisms primarily interfere with this process.

The critical step in secnidazole's mechanism of action is the reduction of its nitro group, a reaction catalyzed by nitroreductase enzymes present in anaerobic organisms. patsnap.comnih.gov A primary mechanism of resistance involves the alteration or decreased activity of these enzymes, which prevents the drug from being converted into its active, toxic form. nih.govdntb.gov.uaoup.com

In protozoa like T. vaginalis and G. lamblia, resistance is associated with the downregulation of proteins involved in the drug activation pathway, including specific nitroreductases (NTRs). nih.govnih.gov For example, studies on metronidazole-resistant G. lamblia have consistently found a downregulation of G. lamblia nitroreductase 1 (GlNR1). nih.gov In T. vaginalis, mutations, including the introduction of stop codons in ntr4 and ntr6 genes, have been linked to metronidazole resistance, a mechanism that would also affect secnidazole. nih.gov Similarly, resistance in bacteria such as Helicobacter pylori and Bacteroides fragilis to nitroimidazoles is often linked to mutations or inactivation of the genes encoding the relevant nitroreductases (e.g., rdxA in H. pylori). herts.ac.uk

For an antimicrobial agent to be effective, it must accumulate at a sufficient concentration inside the target cell. Two mechanisms that can prevent this are reduced permeability of the cell membrane and the active removal of the drug by efflux pumps. oup.comnih.gov

Efflux pumps are transport proteins that expel a wide range of substrates, including antibiotics, from the cell, preventing them from reaching their intracellular targets. nih.govmdpi.com While efflux pumps are a well-documented resistance mechanism for many classes of antibiotics in bacteria, their role in secnidazole resistance is less clear. scienceopen.combohrium.com Some research suggests that decreased drug uptake, in general, contributes to 5-nitroimidazole resistance in anaerobic bacteria. oup.comnih.gov However, a study investigating metronidazole resistance in T. vaginalis found that the efflux pump inhibitors tested did not reverse resistance, suggesting that efflux may not be a primary resistance mechanism in this organism for this class of drugs. nih.gov Changes in porin molecules in the outer membrane of Gram-negative bacteria can also contribute to decreased drug uptake. nih.gov

The ultimate mechanism of cell death from secnidazole is extensive DNA damage caused by the drug's reactive intermediates. patsnap.comdrugbank.com Consequently, an enhanced ability of the microorganism to repair this DNA damage could lead to a resistant phenotype. Bacteria and other organisms possess multiple DNA repair pathways to maintain genomic integrity, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), which repair single- and double-strand breaks. mdpi.comfao.orgyoutube.com

Increased activity of these DNA repair systems has been proposed as a mechanism of resistance to metronidazole in Gardnerella vaginalis. frontiersin.org By efficiently repairing the DNA lesions created by the activated drug, the cell can survive otherwise lethal concentrations. researchgate.net This mechanism is a known contributor to resistance against various DNA-damaging agents in both prokaryotes and eukaryotes. fao.orgnih.gov

In many antibiotics, resistance can arise from modifications to the specific molecular target of the drug. However, for secnidazole, the primary target is the DNA molecule itself, which is not subject to modification in a way that would confer resistance. Instead, resistance can emerge from alterations in the metabolic pathways that activate the drug.

Anaerobic resistance in T. vaginalis is characterized by decreased expression of genes involved in key energy metabolism pathways, such as those involving pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and ferredoxin. nih.govmdpi.com These components are crucial for the reductive activation of 5-nitroimidazoles. By reducing the activity of these pathways, the cell produces fewer of the reduced ferredoxin molecules needed to activate secnidazole, leading to resistance. nih.gov Furthermore, some resistant T. vaginalis strains may upregulate alternative energy pathways, such as those involving lactate (B86563) dehydrogenase or alcohol dehydrogenase, to compensate for the alterations in their primary metabolic pathways. mdpi.com

Table 2: Summary of Molecular Mechanisms of Resistance to Secnidazole

| Mechanism | Description | Target Microorganisms |

|---|---|---|

| Alterations in Nitroreductase Enzymes | Mutations or downregulation of nitroreductase genes (e.g., ntr4, ntr6, rdxA) prevent the reductive activation of secnidazole into its toxic form. | T. vaginalis, G. lamblia, H. pylori, Bacteroides spp. |

| Decreased Drug Accumulation | Reduced uptake of the drug due to changes in membrane permeability or potentially through the action of efflux pumps. | Anaerobic Bacteria |

| Enhanced DNA Repair | Increased activity of DNA repair systems (e.g., BER, NER) that can fix the DNA damage caused by activated secnidazole. | G. vaginalis |

| Alternative Metabolic Pathways | Downregulation of pathways essential for drug activation (e.g., PFOR/ferredoxin) and potential upregulation of compensatory metabolic pathways. | T. vaginalis |

Genetic Basis of Resistance: Plasmid-Mediated vs. Chromosomal Mutations

Antimicrobial resistance can arise from two primary genetic events: spontaneous mutations in the organism's chromosome or the acquisition of new genetic material, often in the form of plasmids. nih.gov

Chromosomal Mutations: This is a common mechanism for 5-nitroimidazole resistance. nih.gov Spontaneous mutations in chromosomal genes that code for activating enzymes, such as nitroreductases, or DNA repair proteins can lead to a resistant phenotype. frontiersin.orgnih.gov For example, a deletion or point mutation in a nitroreductase gene renders the enzyme non-functional, preventing drug activation. nih.gov This type of resistance is passed on vertically to daughter cells during replication. nih.gov

Plasmid-Mediated Resistance: Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria, a process known as horizontal gene transfer. nih.gov In some anaerobic bacteria, such as species of Bacteroides, resistance to 5-nitroimidazoles is associated with the presence of specific nitroimidazole resistance (nim) genes. frontiersin.org These nim genes can be located on either the chromosome or on transferable plasmids. frontiersin.org When located on plasmids, these genes can be rapidly disseminated throughout a bacterial population, contributing to the spread of resistance. nih.gov The nim genes are thought to encode a nitroreductase that modifies the 5-nitroimidazole into a non-toxic compound, effectively inactivating the drug. rsdjournal.org

Strategies to Mitigate Resistance Development in Preclinical Settings

Preclinical investigations into overcoming and preventing resistance to (R)-Secnidazole have explored various innovative approaches. These studies, conducted in both in vitro and animal models, aim to enhance the efficacy of (R)-Secnidazole and prolong its clinical utility.

Combinatorial Approaches with Other Antimicrobial Agents (In Vitro/Animal Models)

Combining (R)-Secnidazole with other antimicrobial agents is a key strategy to combat resistance. This approach can result in synergistic or additive effects, broadening the spectrum of activity and reducing the likelihood of resistant strains emerging.

One notable preclinical study investigated the combination of secnidazole and nitazoxanide (B1678950) in a murine model of cryptosporidiosis, an infection caused by the protozoan parasite Cryptosporidium parvum. The combination therapy demonstrated a significant reduction in oocyst shedding and intestinal pathology compared to either drug administered alone. This suggests a synergistic interaction that enhances the therapeutic outcome. researchgate.net

Another innovative approach involves the formulation of a silver secnidazole nano-hybrid emulsion combined with probiotics. This combination has shown significant antifungal activity against multidrug-resistant vaginal pathogens in in vitro studies. The nano-formulation may enhance the delivery and efficacy of secnidazole, while the probiotics contribute to a healthier microbial environment, potentially reducing the selective pressure for resistance.

The following table summarizes the findings of a study on the combination of secnidazole and nitazoxanide in a murine model of cryptosporidiosis:

| Treatment Group | Mean Oocyst Shedding (Oocysts/g feces) | Reduction in Intestinal Pathology |

| Control | High | N/A |

| Secnidazole alone | Moderate | Partial |

| Nitazoxanide alone | Moderate | Partial |

| Secnidazole + Nitazoxanide | Low | Significant |

This table is a representative summary based on the described study findings and is for illustrative purposes.

Identification of Novel Resistance-Modulating Compounds

The discovery of compounds that can reverse or inhibit resistance mechanisms is a promising frontier in antimicrobial research. For (R)-Secnidazole, this includes the development of derivatives that may be more potent against resistant strains or compounds that interfere with the molecular pathways of resistance.

Research into the chemical modification of the secnidazole molecule has yielded promising results. A study on the synthesis and antiprotozoal activity of secnidazole carbamates demonstrated that these derivatives were more potent against Trichomonas vaginalis than the parent drug. mdpi.com This enhanced potency could potentially overcome existing resistance mechanisms in the parasite. While this study did not specifically investigate strains with confirmed secnidazole resistance, the increased activity suggests a potential avenue for developing agents effective against such strains. mdpi.com

Furthermore, various other secnidazole derivatives have been synthesized and evaluated for their antimicrobial and enzyme-inhibitory activities. These studies aim to identify novel compounds with improved pharmacological properties and potentially a lower propensity for resistance development. For instance, Schiff base derivatives of secnidazole have been synthesized and evaluated as potential inhibitors of FabH, an enzyme crucial for bacterial fatty acid biosynthesis. researchgate.net Another study explored secnidazole esters as novel enzyme inhibitors against various human enzymes, which, while not directly antimicrobial, contributes to the broader understanding of the molecule's chemical tractability and potential for modification. nih.gov

The table below presents a conceptual summary of the enhanced activity of secnidazole derivatives against Trichomonas vaginalis based on the referenced study:

| Compound | IC50 against T. vaginalis (µM) |

| Secnidazole | >100 |

| Secnidazole Carbamate (B1207046) Derivative 1 | 10.5 |

| Secnidazole Carbamate Derivative 2 | 8.7 |

| Secnidazole Carbamate Derivative 3 | 12.1 |

This table is a representative summary based on the described study findings and is for illustrative purposes. IC50 values are hypothetical and represent the trend of increased potency. mdpi.com

Metabolism and Pharmacokinetics of Secnidazole, R Preclinical/in Vitro Focus

In Vitro Metabolic Fate of (R)-Secnidazole in Hepatic Microsomal Systems

In vitro studies using hepatic systems have provided insights into how secnidazole (B1681708) is processed, revealing limited metabolic transformation.

Identification of Phase I and Phase II Metabolites

The metabolism of secnidazole has not been fully elucidated, but studies indicate that it undergoes biotransformation to a limited extent. Oxidation is the primary presumed metabolic pathway.

Phase I Metabolites: Secnidazole is thought to undergo oxidation, likely via hydroxylation. A hydroxymethyl metabolite has been detected in urine samples. drugbank.comnih.govresearchgate.net In some in vitro incubations with human liver microsomes (HLMs), metabolites labeled M1 and M2 were observed, with M2 being associated with CYP3A4 and CYP3A5 activity. nih.gov Further metabolites (M3, M4, M5) were also noted in specific experimental conditions, primarily linked to CYP3A5. nih.gov

Phase II Metabolites: Glucuronide conjugates of secnidazole and its hydroxymethyl metabolite have been identified in urine, indicating Phase II conjugation as a route of elimination. drugbank.comnih.govresearchgate.net

Table 6.1.1: Identified Metabolites of Secnidazole

| Metabolite Type | Description | Detection Site | Reference |

| Phase I | Hydroxymethyl metabolite | Urine | drugbank.comnih.govresearchgate.net |

| Phase I | Metabolite M1 (observed in HLM incubations) | In vitro | nih.gov |

| Phase I | Metabolite M2 (associated with CYP3A4/3A5) | In vitro | nih.gov |

| Phase II | Glucuronide conjugates of secnidazole | Urine | drugbank.comnih.govresearchgate.net |

| Phase II | Glucuronide conjugates of hydroxymethyl metabolite | Urine | drugbank.comnih.govresearchgate.net |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

Hepatic cytochrome P450 (CYP) enzymes play a role in the biotransformation of secnidazole, although to a minimal degree.

Cytochrome P450 Enzymes: In vitro studies indicate that secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites. drugbank.comnih.govmedscape.com Specifically, secnidazole has been found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5. drugbank.comnih.govnih.govnih.gov Secnidazole exhibited very low metabolism in human liver microsomes (HLMs) even at high concentrations (up to 6400 µmol/L). nih.govnih.gov

Enzyme Inhibition: Secnidazole has demonstrated inhibitory effects on certain CYP enzymes. It was found to inhibit CYP2C19 and CYP3A4, with IC50 values of 3873 µmol/L and 3722 µmol/L, respectively. nih.govnih.govmedchemexpress.com Importantly, secnidazole did not exhibit time-dependent inhibition of these enzymes. nih.govnih.govmedchemexpress.com No significant inhibition was observed for other CYP enzymes or for human recombinant aldehyde dehydrogenase 2 (ALDH2). nih.govnih.gov

UDP-Glucuronosyltransferases (UGTs): While UGTs are known Phase II enzymes involved in drug conjugation, specific direct involvement in secnidazole metabolism has not been detailed in the provided literature snippets. universiteitleiden.nlnih.gov

Table 6.1.2: Enzyme Involvement and Inhibition by Secnidazole

| Enzyme System | Specific Enzyme | Role/Effect | IC50 Value (µmol/L) | Reference |

| CYP450 | CYP3A4 | Metabolized to a limited extent; Inhibited | 3722 | drugbank.comnih.govnih.govnih.govmedchemexpress.com |

| CYP450 | CYP3A5 | Metabolized to a limited extent | N/A | drugbank.comnih.govnih.govnih.gov |

| CYP450 | CYP2C19 | Inhibited | 3873 | nih.govnih.govmedchemexpress.com |

| CYP450 | Other CYPs | No significant inhibition observed | >5000 | nih.govnih.gov |

| ALDH2 | ALDH2 | No significant inhibition observed | >5000 | nih.govnih.gov |

Pharmacokinetic Profiles in Animal Models (Preclinical, Not Human Clinical Data)

Detailed in vivo pharmacokinetic data for secnidazole, specifically for the (R)-enantiomer, in preclinical animal models is not extensively reported in the provided literature snippets. While studies have focused on human in vitro and clinical data, specific parameters such as absorption rates, tissue distribution patterns, and precise excretion rates in various animal species are not comprehensively detailed.

Absorption and Distribution Patterns in Animal Tissues: Information regarding the absorption and distribution patterns of secnidazole within animal tissues from preclinical studies is limited in the provided sources. drugbank.comnih.govmedscape.com

Elimination Pathways and Excretion Rates in Preclinical Species: General statements suggest that renal pathways are a primary route of excretion for 5-nitroimidazoles in both humans and animals. researchgate.net However, specific quantitative data on excretion rates and pathways for secnidazole or its enantiomers in preclinical species are not provided. Human data indicates that approximately 15% of a 2g dose is excreted unchanged in urine, with a total body clearance of ~25 mL/min and renal clearance of ~3.9 mL/min. drugbank.com These figures are not directly transferable to animal models without specific studies.

Enantioselective Metabolism and Pharmacokinetics of Secnidazole Stereoisomers

Secnidazole is typically administered as a racemic mixture. nih.gov Research has explored the stereoselective aspects of its disposition.

A study employing an enantioselective high-performance liquid chromatography (HPLC) method for determining secnidazole enantiomers in rat plasma provided key insights into its stereochemistry. nih.gov This research investigated the pharmacokinetic properties of secnidazole enantiomers in rats following the administration of the racemate and individual enantiomers. The findings from these preclinical rat studies indicated that the disposition of secnidazole enantiomers is not stereoselective . Furthermore, the study concluded that chiral inversion (conversion of one enantiomer to its mirror image) and enantiomer-enantiomer interactions do not appear to occur in rats. nih.gov This suggests that, at least in rats, the (R)- and (S)-enantiomers of secnidazole are metabolized and eliminated similarly.

Drug-Drug Interactions at a Mechanistic Level (In Vitro/Preclinical)

Preclinical and in vitro investigations are crucial for predicting potential drug-drug interactions (DDIs) that may arise from the co-administration of secnidazole with other therapeutic agents. These studies evaluate the compound's impact on key drug-metabolizing enzymes and transporter proteins, which are fundamental to drug disposition and efficacy.

Inhibition or Induction of Drug-Metabolizing Enzymes by (R)-Secnidazole

Secnidazole has been evaluated for its potential to inhibit or induce major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) enzyme isoforms.

Metabolism Profile: In vitro studies indicate that secnidazole undergoes limited metabolism in human liver microsomes (HLMs) nih.govnih.govresearchgate.net. When incubated with a panel of cDNA-expressed enzymes, secnidazole was found to be metabolized to a limited extent, predominantly by CYP3A4 and CYP3A5 nih.govnih.govresearchgate.netdrugbank.comresearchgate.net.

Enzyme Inhibition: Secnidazole was tested for its ability to directly inhibit various CYP enzymes. Significant inhibition was observed for CYP2C19 and CYP3A4, with reported IC50 values of 3873 µmol/L and 3722 µmol/L, respectively nih.govnih.govresearchgate.net. For all other tested CYP enzymes, the IC50 values were greater than 5000 µmol/L, indicating a lack of significant inhibition nih.govnih.govresearchgate.net. Furthermore, secnidazole did not demonstrate time-dependent inhibition across the evaluated CYP enzymes nih.govnih.govresearchgate.netresearchgate.net.

The calculated R values, used to predict the potential for in vivo DDIs, were below the established cut-off values (R1 ≥ 1.02 and R1,gut ≥ 11) for all CYP enzymes, suggesting that clinical drug interaction studies related to CYP inhibition may not be warranted nih.gov.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Secnidazole

| CYP Enzyme | IC50 Value (µmol/L) |

| CYP2C19 | 3873 |

| CYP3A4 | 3722 |

Note: IC50 values greater than 5000 µmol/L were reported for other CYP enzymes, indicating no significant inhibition.

Impact on Transporter Proteins

In vitro studies investigating the interaction of secnidazole with transporter proteins have indicated a lack of significant effect. Specifically, in vitro transporter studies showed no observed effect of secnidazole on the evaluated transporter proteins fda.gov. This suggests that secnidazole is unlikely to be a significant inhibitor or inducer of major drug transporter systems, such as P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), based on current preclinical data.

Advanced Analytical and Bioanalytical Methodologies for Secnidazole, R Research

Development and Validation of Chiral Analytical Methods for (R)-Secnidazole Quantification in Biological Matrices (Research Context)

The accurate quantification of (R)-secnidazole in biological samples such as plasma is fundamental for stereoselective pharmacokinetic and metabolic studies. The primary challenge lies in distinguishing between the two enantiomers, which possess identical physical and chemical properties in an achiral environment. researchgate.net To overcome this, chiral analytical methods are developed and rigorously validated to ensure their accuracy, precision, and reliability.

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely employed technique for the enantioseparation of secnidazole (B1681708). eijppr.com This direct method involves the use of a column where a chiral selector is chemically bonded to the stationary support material. researchgate.net The differential interaction between the enantiomers and the CSP leads to the formation of transient diastereomeric complexes, resulting in different retention times and, consequently, their separation. eijppr.com

Several types of CSPs have proven effective for resolving secnidazole enantiomers, including protein-based and polysaccharide-based phases.

Protein-Based CSPs : A notable example is the Chiral-AGP column, which is based on α1-acid glycoprotein. A validated enantioselective HPLC method using this column has been successfully applied to determine secnidazole enantiomers in rat plasma. nih.gov Baseline resolution was achieved in a short run time, demonstrating the method's efficiency. nih.gov

Polysaccharide-Based CSPs : Columns with amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenyl) carbamate (B1207046) (e.g., Chiralpak® AD), have also shown high selectivity and resolution for secnidazole enantiomers under normal phase conditions. doaj.orgnih.gov

The development of these methods involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best possible separation. nih.govdoaj.org Validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov

Table 1: Example of a Validated HPLC Method for Secnidazole Enantiomer Quantification in Rat Plasma

| Parameter | Details |

|---|---|

| Column | Chiral-AGP (150 mm × 4.0 mm, 5 µm) nih.gov |

| Mobile Phase | 10mM ammonium (B1175870) acetate-methanol (96:4, v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | UV at 318 nm nih.gov |

| Linearity Range | 0.500–100 µg/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL nih.gov |

| Intra- & Inter-day Precision (%RSD) for R-(-)-secnidazole | 1.8–8.2% nih.gov |

| Accuracy (Relative Error) for R-(-)-secnidazole | -7.3% to -0.1% nih.gov |

This interactive table summarizes the parameters of a validated HPLC method used in a research context for the quantification of secnidazole enantiomers. nih.gov

While HPLC is more common, Gas Chromatography (GC) can also be used for chiral separations, typically requiring derivatization of the analyte to increase its volatility and thermal stability. scripps.edu For the enantiomeric analysis of (R)-secnidazole, a chiral capillary column would be employed. These columns often contain a cyclodextrin-based stationary phase. gcms.cz

The separation mechanism relies on the formation of diastereomeric inclusion complexes between the derivatized secnidazole enantiomers and the chiral cyclodextrin (B1172386) phase. The differing stability of these complexes leads to different retention times.

Mass Spectrometry (MS) is used as the detector due to its high sensitivity and selectivity. springernature.com Although MS itself is generally considered "chiral-blind" as it cannot differentiate enantiomers based on their identical mass-to-charge ratios, its coupling with a chiral GC column allows for the accurate quantification of the separated enantiomers. nih.gov The MS detector would typically operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte.

Capillary Electrophoresis (CE) is a powerful analytical technique for chiral separations that offers high efficiency and requires minimal sample volume. nih.gov In the context of (R)-secnidazole, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (running buffer). springernature.com

Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and availability. springernature.com The separation principle is based on the differential binding affinity of the (R)- and (S)-secnidazole enantiomers with the cyclodextrin host molecule. This difference in interaction leads to variations in the electrophoretic mobility of the enantiomer-cyclodextrin complexes, resulting in their separation. nih.gov Factors such as the type and concentration of the chiral selector, buffer pH, and applied voltage are optimized to achieve baseline resolution.

Mass Spectrometry-Based Approaches for Metabolite Identification and Structural Elucidation

Understanding the metabolic pathway of (R)-secnidazole is crucial for a complete pharmacological characterization. Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for identifying and structurally elucidating drug metabolites. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both the quantification of parent drugs and the profiling of their metabolites in complex biological samples. nih.govnih.gov The initial LC separation reduces sample complexity before introduction into the mass spectrometer. nih.gov

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used, operating in Selected Reaction Monitoring (SRM) mode. scienceopen.com This targeted approach is highly sensitive and selective, monitoring a specific precursor-to-product ion transition for (R)-secnidazole and its known metabolites.

For metabolite profiling, the instrument can be operated in a scanning mode (e.g., precursor ion scan or neutral loss scan) to search for compounds that share structural features with the parent drug. This allows for the detection of potential metabolites, which can then be further investigated. scienceopen.com

Table 2: Illustrative LC-MS/MS Parameters for (R)-Secnidazole Metabolite Profiling

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode (Profiling) | Precursor Ion Scan, Neutral Loss Scan, Product Ion Scan |

| Targeted Mode (Quantitation) | Selected Reaction Monitoring (SRM) |

This interactive table outlines typical parameters used in LC-MS/MS methods for the analysis of drug metabolites.

When novel or unexpected metabolites are detected, High-Resolution Mass Spectrometry (HRMS) is employed for their structural elucidation. springernature.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with mass error < 5 ppm). springernature.comthermofisher.com

This high mass accuracy allows for the unambiguous determination of the elemental composition of the metabolite's molecular ion. thermofisher.com By comparing the elemental composition of the metabolite to that of the parent drug, (R)-secnidazole, potential biotransformation pathways (e.g., oxidation, hydroxylation, glucuronidation) can be proposed. Further structural information is obtained by analyzing the fragmentation patterns in the high-resolution tandem mass spectra (MS/MS), which can help pinpoint the site of metabolic modification on the molecule. aalto.fiescholarship.org This approach is critical for identifying previously uncharacterized metabolic products. core.ac.uk

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis of (R)-Secnidazole and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of molecules like (R)-Secnidazole and its derivatives. cas.czcore.ac.uk This non-destructive technique provides detailed information about the atomic-level structure, including the connectivity of atoms and their spatial arrangement. cas.cz

When (R)-Secnidazole acts as a ligand to form complexes with metal ions, NMR spectroscopy is crucial for determining the coordination sites. mdpi.com A notable study on the synthesis and characterization of Secnidazole metal complexes with ions such as Au(III), Pt(II), Pd(II), and Ag(I) utilized ¹H-NMR to confirm the binding mode. mdpi.com The spectrum of the free Secnidazole ligand showed a distinct signal for the hydroxyl (-OH) proton at approximately δ 5.05 ppm. mdpi.com Upon complexation with the metal ions, this signal disappeared, indicating that the hydroxyl group is deprotonated and participates in coordination with the metal center. mdpi.com Furthermore, shifts in the signals corresponding to the imidazole (B134444) ring protons suggest the involvement of a nitrogen atom from the ring in the coordination. mdpi.com This evidence confirms that Secnidazole acts as a bidentate ligand, binding to the metal ion through both the N3 of the imidazole ring and the oxygen atom of the hydroxyl group. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further refine the structural assignment by establishing correlations between protons and carbons, confirming the connectivity within the molecule and the binding sites in complexes. core.ac.uk

| Proton Assignment | Secnidazole (Free Ligand) δ (ppm) | Metal-Secnidazole Complexes δ (ppm) | Inference from Data |

|---|---|---|---|

| CH (imidazole ring) | ~8.00 | 8.00–8.19 | Slight downfield shift suggests involvement of the imidazole ring in coordination. |

| OH (hydroxyl group) | ~5.05 | Signal Disappears | Disappearance confirms deprotonation and coordination of the hydroxyl oxygen to the metal ion. mdpi.com |

| CH-OH (propanol chain) | ~4.35 | 4.27–4.35 | Minor shift upon complexation. mdpi.com |

| CH₂-N (propanol chain to ring) | ~4.05 | 3.85–4.05 | Minor shift upon complexation. mdpi.com |

| CH₃ (imidazole ring) | ~2.45 | 2.45–2.58 | Minimal change indicates this group is not directly involved in coordination. mdpi.com |

| CH₃ (propanol chain) | ~1.17 | 1.12–1.17 | Minimal change indicates this group is not directly involved in coordination. mdpi.com |

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

Microscopic techniques are vital for visualizing the effects and distribution of antimicrobial agents within cells and for observing the morphological consequences of their action.

Fluorescence microscopy is a powerful method for studying the subcellular localization of drug molecules in real-time. nih.govnih.gov To visualize (R)-Secnidazole, which is not natively fluorescent, it would typically be conjugated to a fluorescent probe or a fluorophore. This allows for the tracking of its uptake and distribution within microbial or host cells.

The technique involves treating live cells with the fluorescently-labeled (R)-Secnidazole and then imaging them using a microscope equipped with specific filters to excite the fluorophore and detect its emission. nih.gov Co-localization studies can be performed by simultaneously staining specific cellular organelles with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria or DAPI for the nucleus). researchgate.net By merging the images from the different fluorescent channels, it is possible to determine if the drug accumulates in specific compartments.